Product packaging for DL-Cytarabine-13C3(Cat. No.:)

DL-Cytarabine-13C3

Cat. No.: B1154264
M. Wt: 246.19
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Nomenclature and Isotopic Labeling

The naming of DL-Cytarabine-13C3 follows strict chemical conventions that convey essential information about its structure and composition.

Formal Chemical Naming Conventions for this compound

The formal chemical name for this compound is 4-amino-1-β-DL-arabinofuranosyl-2(1H)pyrimidinone-13C3 . This name can be broken down to describe its molecular structure:

4-amino-1-β-...-2(1H)pyrimidinone : This describes the core structure, which is a pyrimidine (B1678525) ring with an amino group at the 4th position and a carbonyl group at the 2nd position.

arabinofuranosyl : This indicates the presence of an arabinose sugar in its furanose (five-membered ring) form.

-β- : This denotes the stereochemistry of the glycosidic bond connecting the sugar to the pyrimidine base, indicating that the substituent on the anomeric carbon is on the same side as the -CH2OH group.

DL- : This prefix signifies that the compound is a racemic mixture, containing equal amounts of the D and L enantiomers.

-13C3 : This indicates that three of the carbon atoms in the molecule have been replaced with the stable isotope carbon-13.

Common synonyms for this compound include Cytosine-β-DL-arabinofuranoside-13C3 and Ara-C-13C3.

Significance of Carbon-13 (13C3) Isotopic Enrichment for Research

The enrichment with carbon-13 (¹³C) is central to the utility of this compound as a research tool. Carbon-13 is a stable, non-radioactive isotope of carbon. Its increased mass compared to the naturally abundant carbon-12 allows for the differentiation of the labeled compound from its endogenous or unlabeled counterparts using mass spectrometry (MS).

In research, this compound is primarily used as an internal standard for the quantification of unlabeled cytarabine (B982) and its metabolites in biological samples, such as plasma and urine. eurofins.com By adding a known amount of the ¹³C-labeled compound to a sample, researchers can correct for variations in sample preparation and instrument response, leading to highly accurate and precise measurements. This is particularly crucial in pharmacokinetic studies that track the absorption, distribution, metabolism, and excretion of a drug. The use of ¹³C-labeled internal standards is considered superior to deuterium-labeled standards as they are more likely to co-elute with the analyte without isotopic effects on retention time, thus improving the accuracy of quantification. researchgate.netnih.gov

Stereoisomeric Considerations of DL-Cytarabine in Research Contexts

The "DL" designation indicates that the compound is a racemic mixture, containing both the D- and L-enantiomers of cytarabine. Enantiomers are non-superimposable mirror images of each other and can exhibit different biological activities and toxicities. uclan.ac.uk The biological activity of many drugs is dependent on their specific three-dimensional shape, which determines how they interact with chiral biological molecules like enzymes and receptors.

In the context of cytarabine, it is the 1-β-D-arabinofuranosyl enantiomer (the D-isomer) that possesses the desired therapeutic activity. chemicalbook.com The use of a racemic mixture in research can be a practical choice, but it is crucial for investigators to be aware of the potential for each enantiomer to have a different metabolic fate and biological effect. uclan.ac.uk For some therapeutic agents, one enantiomer may be responsible for the therapeutic effects while the other could contribute to toxicity. uclan.ac.uk Therefore, research aimed at separating and evaluating the individual enantiomers of cytarabine is an important area of study to optimize its therapeutic index. uclan.ac.uk

Historical Context of Cytarabine Discovery and its Role in Fundamental Research

Cytarabine, also known as cytosine arabinoside (ara-C), was first synthesized in the late 1950s. Its discovery was a significant milestone in the development of antimetabolite chemotherapy. The parent compound, cytarabine, is an analog of the pyrimidine nucleosides cytidine (B196190) and deoxycytidine. chemicalbook.com

The fundamental mechanism of action of cytarabine involves its intracellular conversion to its active triphosphate form, ara-CTP. drugbank.com Ara-CTP then acts as a competitive inhibitor of DNA polymerase, becoming incorporated into the DNA strand. The presence of the arabinose sugar in place of deoxyribose sterically hinders the rotation of the molecule, which halts DNA chain elongation and, consequently, DNA synthesis. drugbank.comnih.gov This action is primarily targeted at cells undergoing DNA synthesis (S-phase), making it particularly effective against rapidly proliferating cancer cells. drugbank.com

In fundamental research, cytarabine has been instrumental in studying the cell cycle, DNA replication and repair mechanisms, and the pathways of nucleotide metabolism. mdpi.com

Overview of this compound as a Stable Isotope-Labeled Research Tool

This compound serves as a high-precision tool for researchers, primarily in the field of analytical biochemistry and pharmacology. Its stability and distinct mass make it an ideal internal standard for quantitative analysis.

Applications in Mechanistic Investigations

The primary application of this compound in mechanistic investigations is to facilitate the accurate quantification of cytarabine and its primary metabolite, uracil (B121893) arabinoside (ara-U), in complex biological matrices. eurofins.com This is essential for:

Pharmacokinetic Studies: Determining the time course of drug concentration in the body. A sensitive LC-MS/MS method has been developed for the determination of cytarabine and ara-U in human and dog plasma and urine using Ara-C ¹³C₃ as an internal standard. eurofins.com This method allows for the monitoring of ions specific to the labeled and unlabeled compounds, ensuring precise quantification. eurofins.com

Metabolism Studies: Investigating the pathways by which cytarabine is broken down in the body. The primary metabolic pathway for cytarabine is deamination to the inactive ara-U. nih.gov Accurate measurement of both the parent drug and its metabolite is critical to understanding the rate of this inactivation, which can vary between individuals and impact the drug's efficacy.

Drug-Drug Interaction Studies: Assessing how co-administered drugs may affect the metabolism and clearance of cytarabine.

By providing a reliable method for quantification, this compound helps researchers to build accurate models of how cytarabine behaves in a biological system, ultimately contributing to a better understanding of its mechanism of action and the factors that influence its therapeutic effects.

Data Tables

Table 1: Physicochemical Properties of Cytarabine

PropertyValueSource(s)
Molecular FormulaC₉H₁₃N₃O₅ rndsystems.com
Molecular Weight243.22 g/mol rndsystems.com
Melting Point212-214 °C solubilityofthings.comchemicalbook.comdrugfuture.com
AppearanceWhite to off-white crystalline powder nih.govsolubilityofthings.com
SolubilityFreely soluble in water; Soluble in DMSO (to 50 mM); Slightly soluble in alcohol chemicalbook.comrndsystems.comlktlabs.com

Table 2: LC-MS/MS Parameters for Quantification using Cytarabine-¹³C₃ Internal Standard

CompoundIon Transition (m/z)Source
Cytarabine242 → 109 eurofins.com
Cytarabine-¹³C₃ (Internal Standard)245 → 113 eurofins.com
Ara-U (Metabolite)322 → 97 eurofins.com

Compound Names Mentioned in this Article

Utility in Metabolic Pathway Elucidation

The incorporation of stable isotopes like carbon-13 into a molecule such as cytarabine transforms it into a powerful tracer for elucidating metabolic pathways. nih.gov When cells are exposed to this compound, the labeled carbon atoms can be tracked as the drug is metabolized. This allows researchers to identify the resulting metabolic products and understand the biochemical transformations the drug undergoes within the cell. nih.gov This process is fundamental to understanding not only the mechanism of action of the drug but also the mechanisms of resistance that cells may develop. nih.gov

The primary metabolic pathway of cytarabine involves its conversion into its active triphosphate form, ara-CTP, and its inactivation into uracil arabinoside (Ara-U). nih.gov By using this compound, researchers can follow the labeled carbons through these transformations. Mass spectrometry techniques can then distinguish between the unlabeled (endogenous) and the 13C-labeled metabolites, providing a clear picture of the drug's metabolic fate.

A pertinent research example, while not using this compound directly, illustrates the power of this approach. In a study investigating cytarabine resistance in leukemia cells, researchers used 13C-labeled adenine (B156593) and adenosine (B11128) to trace purine (B94841) metabolism in the presence of cytarabine. haematologica.org They were able to track how these labeled precursors were converted into various metabolites, revealing that the protective effect of these purines against cytarabine was dependent on their conversion to AMP. haematologica.org This type of stable isotope tracing study provides a detailed map of the metabolic rewiring that occurs in response to drug treatment. A similar methodology employing this compound would enable the direct tracking of the drug itself and its metabolites, offering precise insights into its intracellular processing and how it interacts with other metabolic pathways. haematologica.orgnih.gov

Role in Advanced Analytical Quantification

In the realm of analytical chemistry, particularly in pharmacokinetics, this compound serves as an ideal internal standard for the quantification of cytarabine in biological matrices such as plasma and urine. eurofins.comnih.gov The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry-based assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). eurofins.comresearchgate.net

The rationale for using this compound as an internal standard is that it co-elutes with the unlabeled cytarabine during the chromatographic separation and exhibits the same ionization efficiency in the mass spectrometer's ion source. However, due to its higher mass, it produces a distinct signal that can be separately monitored. This allows for the correction of any sample loss during preparation or fluctuations in the instrument's performance, leading to highly accurate and precise quantification of the unlabeled drug. eurofins.com

Several research studies have developed and validated LC-MS/MS methods for the simultaneous determination of cytarabine and its primary metabolite, Ara-U, using this compound as the internal standard. eurofins.comnih.gov These methods are crucial for clinical and preclinical studies that aim to understand the pharmacokinetic profile of cytarabine.

One such study details a sensitive LC-MS/MS method for quantifying cytarabine and Ara-U in human and dog plasma and urine. eurofins.com The methodology involved a simple protein precipitation step for sample preparation, followed by analysis using an LC-MS/MS system. The use of this compound as an internal standard was pivotal in achieving the required sensitivity, accuracy, and precision of the assay. eurofins.com

Research Findings: LC-MS/MS Quantification of Cytarabine using this compound eurofins.com
Parameter Finding
Analytical Method Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Internal Standard This compound (Ara-C 13C3)
Biological Matrices Human and Dog Plasma and Urine
Sample Preparation Protein Precipitation
Mass Spectrometry Mode Multiple Reaction Monitoring (MRM)
Linearity Range (Cytarabine) 50 ng/mL to 5000 ng/mL
Accuracy (% from nominal) Within 7.52%
Precision (% CV at LLOQ) ≤ 11.27%

This robust analytical method, enabled by the use of this compound, allows for the reliable determination of cytarabine concentrations, which is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties.

Properties

Molecular Formula

C₆¹³C₃H₁₃N₃O₅

Molecular Weight

246.19

Synonyms

4-amino-1-β-DL-arabinofuranosyl-2(1H)pyrimidinone-13C3;  Cytosine-β-DL-arabinofuranoside-13C3; 

Origin of Product

United States

Synthesis and Isotopic Incorporation Methodologies of Dl Cytarabine 13c3

Synthetic Pathways for Carbon-13 Labeled Cytarabine (B982)

The synthesis of DL-Cytarabine-13C3 is a multi-step process that requires the careful introduction of carbon-13 isotopes into the pyrimidine (B1678525) core, followed by the attachment of the arabinofuranosyl sugar moiety.

Precursor Synthesis and Isotopic Enrichment Strategies

The journey to this compound begins with the synthesis of a triply-labeled pyrimidine precursor. A common strategy involves the construction of the pyrimidine ring from simple, commercially available 13C-labeled starting materials. One plausible pathway starts with the synthesis of a labeled urea (B33335) or a related precursor, which will ultimately form the N1-C2-N3 portion of the cytosine ring.

The key to the specific 4,5,6-13C3 labeling lies in the selection of a three-carbon synthon that is appropriately enriched with 13C. A potential precursor is a 1,2,3-13C3-labeled propane (B168953) derivative, which can be chemically modified to create a suitable building block for pyrimidine ring formation. For instance, a malonic acid or cyanoacetic acid derivative with 13C at all three carbon atoms can be condensed with a labeled urea or guanidine (B92328) equivalent to form the heterocyclic ring. biochemden.com

The de novo synthesis of pyrimidines often involves the reaction of carbamoyl (B1232498) phosphate (B84403) with aspartate. biochemden.com To achieve the desired labeling pattern, a custom synthesis of aspartate with 13C labeling at the α, β, and carboxyl carbons that will become C4, C5, and C6 of the pyrimidine ring would be necessary.

A more direct, though potentially more complex, approach involves the use of fully 13C-labeled glucose as the starting material for the biosynthesis of pyrimidine nucleosides, from which the labeled cytosine base can be cleaved and subsequently used in a chemical synthesis. nih.gov

Regioselective Labeling at Pyrimidine Ring Positions (4,5,6-13C3)

Once a suitable tri-labeled precursor for the C4-C5-C6 fragment of the pyrimidine ring is obtained, the next critical step is the regioselective construction of the pyrimidine ring. A common method for pyrimidine synthesis is the Principal Synthesis, which involves the condensation of a β-dicarbonyl compound (or its equivalent) with a urea or amidine derivative.

In the context of this compound, a plausible route involves the synthesis of [4,5,6-13C3]-uracil as a key intermediate. This can be achieved by reacting a triply 13C-labeled malonic acid derivative with urea. The resulting labeled uracil (B121893) then serves as the scaffold for conversion to cytosine.

The conversion of the uracil ring to a cytosine ring is a well-established chemical transformation. This typically involves a two-step process: activation of the 4-oxo group, for example, by conversion to a 4-triazolyl derivative, followed by amination with ammonia (B1221849) or a protected ammonia equivalent. This process, when applied to [4,5,6-13C3]-uracil, would yield [4,5,6-13C3]-cytosine.

Finally, the labeled cytosine base is coupled with a protected arabinofuranosyl sugar derivative. A common method for this glycosylation is the silyl-Hilbert-Johnson reaction, where a silylated heterocyclic base reacts with a protected sugar halide or acetate. Subsequent deprotection of the sugar and amino groups yields the final product, this compound. nih.gov

Analytical Characterization of Synthesized this compound

Rigorous analytical characterization is imperative to confirm the identity, isotopic enrichment, and purity of the synthesized this compound.

Spectroscopic Methods for Isotopic Purity Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy is the primary tool for determining the sites and extent of isotopic labeling.

¹H NMR: While proton NMR primarily provides information about the hydrogen atoms, the coupling patterns between protons and adjacent 13C atoms (¹JCH and nJCH) offer direct evidence of isotopic incorporation. The presence of large one-bond C-H coupling constants for H4, H5, and H6 would confirm the presence of 13C at these positions.

¹³C NMR: The 13C NMR spectrum is the most direct method to confirm the isotopic enrichment. For this compound, intense signals would be expected for the C4, C5, and C6 positions of the pyrimidine ring, while the signals for the unlabeled carbon atoms in the sugar moiety would be of significantly lower intensity, corresponding to the natural abundance of 13C. acs.orgfigshare.com The chemical shifts would be consistent with those reported for unlabeled cytarabine.

Mass Spectrometry (MS) provides confirmation of the molecular weight and the isotopic distribution. High-resolution mass spectrometry (HRMS) is particularly valuable.

Electrospray Ionization (ESI-MS): This technique would be used to determine the mass-to-charge ratio (m/z) of the molecular ion. The expected molecular weight of this compound (C6[13C3]H13N3O5) is approximately 246.2 g/mol , which is 3 mass units higher than the unlabeled compound. caymanchem.com The isotopic cluster in the mass spectrum would show a dominant peak for the M+3 ion, confirming the incorporation of three 13C atoms. The relative intensities of the M, M+1, M+2, and M+3 peaks can be used to calculate the isotopic purity. researchgate.net

Spectroscopic Data for this compound
Technique Expected Observation
¹H NMRComplex multiplets for H4, H5, and H6 due to large ¹JCH coupling constants.
¹³C NMRIntense signals for C4, C5, and C6 of the pyrimidine ring.
HRMS (ESI-MS)Molecular ion peak [M+H]⁺ at m/z ≈ 247.2, with an isotopic cluster dominated by the M+3 species.

Chromatographic Assessments of Chemical Purity

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the chemical purity of the synthesized this compound.

Reversed-Phase HPLC (RP-HPLC): A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). ijpsr.comjidps.comnih.gov The purity is determined by integrating the peak area of the main compound and any impurities, which are detected using a UV detector, typically at a wavelength around 270-280 nm. researchgate.net The method should be validated for linearity, precision, and accuracy.

HPLC-MS/MS: Coupling HPLC with tandem mass spectrometry provides a highly sensitive and specific method for both purity assessment and quantification. This is particularly useful for distinguishing the labeled compound from any unlabeled or partially labeled impurities that may co-elute. nih.gov The use of Multiple Reaction Monitoring (MRM) mode enhances the specificity of detection.

Chromatographic Parameters for this compound Analysis
Technique Typical Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient or isocratic mixture of aqueous buffer and acetonitrile/methanol
Flow Rate 0.5 - 1.0 mL/min
Detection UV at ~275 nm or MS/MS
Expected Purity >98%

Molecular and Cellular Mechanisms of Action Investigated with Dl Cytarabine 13c3

Cellular Uptake and Transport Dynamics

The efficacy of cytarabine (B982) is contingent upon its entry into target cells. As a hydrophilic molecule, it cannot freely diffuse across the lipid bilayer of the cell membrane and relies on specialized protein channels. nih.govnih.gov The study of these transport mechanisms, facilitated by tracers like DL-Cytarabine-13C3, is critical to understanding drug availability at the site of action.

The primary gateway for cytarabine into cells is the human equilibrative nucleoside transporter 1 (hENT1), encoded by the SLC29A1 gene. nih.govmdpi.com Research has established that hENT1 is responsible for approximately 80% of cytarabine influx into human leukemic blast cells. nih.govmenoufia-med-j.com The expression levels of hENT1 on the cell surface are a critical determinant of cytarabine sensitivity, particularly at the lower drug concentrations often used in therapeutic settings. nih.govnih.gov Studies have consistently shown that reduced hENT1 expression is a significant factor in cellular resistance to the drug. nih.govnih.gov By using this compound, researchers can directly measure the rate of hENT1-mediated uptake and how it correlates with intracellular drug concentrations and subsequent cytotoxic effects.

While hENT1 is the dominant transporter, other nucleoside transport systems also contribute to cytarabine uptake. These include members of the human concentrative nucleoside transporter (hCNT) family, which are encoded by SLC28 genes. nih.gov Specifically, the human concentrative nucleoside transporter 3 (hCNT3) has been identified as capable of transporting a broad range of nucleosides and their analogs, including cytarabine. nih.govspandidos-publications.com Studies have confirmed that hCNT1, hENT2, and hCNT3 can all mediate the uptake of cytarabine. nih.govmdpi.comspandidos-publications.com The relative contribution of these transporters can vary between different cell types. In certain subtypes of acute myeloid leukemia (AML), for instance, higher expression of CNT3 has been correlated with a more favorable prognosis following cytarabine-based chemotherapy, suggesting its significant role in drug influx in those specific contexts. spandidos-publications.com

TransporterGeneFamilyRole in Cytarabine Uptake
hENT1 SLC29A1EquilibrativePrimary transporter, responsible for ~80% of influx in leukemic blasts. nih.govmenoufia-med-j.com
hENT2 SLC29A2EquilibrativeContributes to uptake, though generally considered secondary to hENT1. nih.gov
hCNT1 SLC28A1ConcentrativeTransports pyrimidine (B1678525) nucleosides; capable of mediating cytarabine uptake. nih.govresearchgate.net
hCNT3 SLC28A3ConcentrativeBroad-spectrum transporter; its expression is linked to clinical outcomes in some AML subtypes. nih.govspandidos-publications.com

Intracellular Metabolic Activation Pathways

Upon entering the cell, cytarabine is a prodrug; it must undergo metabolic activation to exert its cytotoxic effects. This activation is a three-step phosphorylation cascade that converts cytarabine into its therapeutically active form, cytarabine-5'-triphosphate (Ara-CTP). nih.govdrugbank.com The use of this compound allows for the precise measurement of the efficiency of this conversion process and the steady-state levels of the active metabolite.

The conversion of cytarabine to Ara-CTP is catalyzed by a series of intracellular kinases. nih.govnih.gov

First Phosphorylation: The initial and most crucial step is the conversion of cytarabine to cytarabine-5'-monophosphate (Ara-CMP). This reaction is catalyzed by the enzyme deoxycytidine kinase (dCK) . nih.govnih.govnih.gov

Second Phosphorylation: Ara-CMP is then phosphorylated to cytarabine-5'-diphosphate (Ara-CDP) by UMP/CMP kinase (CMPK) . nih.govnih.gov

Third Phosphorylation: The final step is the conversion of Ara-CDP to the active Ara-CTP, a reaction catalyzed by nucleoside diphosphate (B83284) kinases (NDKs) . nih.govresearchgate.net

The resulting Ara-CTP is the metabolite responsible for interfering with DNA synthesis. medchemexpress.com

Furthermore, the net concentration of Ara-CTP is determined by a delicate balance between the activating kinases and deactivating enzymes. The enzyme SAM and HD domain-containing deoxynucleoside triphosphate triphosphohydrolase 1 (SAMHD1) has been identified as a key negative regulator, as it can hydrolyze Ara-CTP back to the inactive Ara-C, thereby limiting its therapeutic effect. whiterose.ac.uknih.govresearchgate.net Thus, the rate of Ara-CTP formation and accumulation is critically dependent on both the rate of dCK-mediated phosphorylation and the rate of SAMHD1-mediated dephosphorylation.

EnzymeGeneStepFunction/Significance
Deoxycytidine Kinase (dCK) DCKAra-C → Ara-CMPThe primary rate-limiting enzyme for cytarabine activation. nih.govnih.govnih.gov
UMP/CMP Kinase (CMPK) CMPK1Ara-CMP → Ara-CDPCatalyzes the second phosphorylation step. nih.govnih.gov
Nucleoside Diphosphate Kinase (NDK) NME1Ara-CDP → Ara-CTPCatalyzes the final phosphorylation to the active triphosphate form. nih.gov
SAMHD1 SAMHD1Ara-CTP → Ara-CDeactivates Ara-CTP through hydrolysis, acting as a negative regulator. whiterose.ac.uknih.gov

Interactions with Nucleic Acid Synthesis and Repair Machinery

The cytotoxic effect of cytarabine is ultimately executed by its active metabolite, Ara-CTP, through direct interference with the synthesis and maintenance of DNA.

Ara-CTP is a structural analog of the natural nucleoside deoxycytidine-5'-triphosphate (dCTP). It acts as a competitive inhibitor of DNA polymerases, the enzymes responsible for replicating DNA. nih.govpatsnap.com During the S-phase of the cell cycle, when DNA is being synthesized, Ara-CTP competes with dCTP for incorporation into the newly forming DNA strand. nih.gov

Once incorporated, the unique stereochemistry of the arabinose sugar in the Ara-C molecule, as opposed to the deoxyribose in a natural nucleotide, creates a structural distortion. This distortion physically hinders the ability of DNA polymerase to add the next nucleotide, effectively acting as a relative chain terminator and halting further DNA elongation. patsnap.comnih.gov This arrest of DNA replication and repair leads to DNA damage. nih.gov The accumulation of DNA damage overwhelms the cell's repair capacity, triggering a programmed cell death pathway known as apoptosis. patsnap.com Research has demonstrated that the extent of cytarabine incorporation into DNA is a highly significant predictor of cell lethality. nih.gov However, some specialized translesion synthesis (TLS) DNA polymerases have been shown to bypass Ara-C-induced lesions, which may contribute to cellular resistance. nih.gov

Inhibition of DNA Polymerase by Ara-CTP

The primary mechanism by which cytarabine exerts its cytotoxic effects is through the inhibition of DNA polymerase. nih.gov Once this compound is metabolized into its triphosphate form, (¹³C₃)-ara-CTP, it acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP). nih.govresearchgate.net This competition is a critical step in disrupting the process of DNA replication.

Ara-CTP competes with dCTP for binding to the active site of DNA polymerases, enzymes essential for the synthesis of new DNA strands. nih.govnih.gov The structural similarity between ara-CTP and dCTP allows for this competition; however, the presence of the arabinose sugar in ara-CTP, instead of the deoxyribose found in dCTP, is a key structural difference that leads to the inhibition of the enzyme's function. nih.gov Studies have shown that the inhibitory effects of ara-CTP can be overcome by increasing the intracellular concentrations of dCTP, highlighting the competitive nature of this inhibition. researchgate.net The use of this compound in research allows for the precise quantification of (¹³C₃)-ara-CTP levels within cells, which can then be correlated with the extent of DNA polymerase inhibition. nih.gov

In vitro assays of DNA polymerase activity have demonstrated that the presence of ara-CTP at concentrations achieved within cancer cells leads to a significant reduction in polymerase function. nih.gov This direct interference with DNA polymerase is a cornerstone of the compound's anti-leukemic properties.

Incorporation of Ara-CTP into DNA as a Chain Terminator

Beyond the competitive inhibition of DNA polymerase, the incorporation of ara-CTP into the nascent DNA strand is a pivotal event that leads to cytotoxicity. mdpi.com DNA polymerases can mistakenly incorporate ara-CTP instead of dCTP during DNA elongation. nih.gov Once incorporated, the arabinose sugar of the cytarabine molecule creates a structural distortion in the DNA strand. nih.gov

This distortion makes it difficult for DNA polymerase to add the next nucleotide, effectively halting the elongation of the DNA chain. nih.gov This process is known as chain termination. mdpi.comnih.gov While some studies suggest that one additional nucleotide may be added after the incorporation of cytarabine, the process is significantly hindered, leading to the generation of single-strand breaks. nih.govnih.gov The extent of cytarabine incorporation into DNA has been shown to be a powerful predictor of cell death. digitellinc.com

The use of this compound enables researchers to trace the labeled carbon atoms into the DNA, providing a direct measure of the extent of drug incorporation. This has been instrumental in correlating the amount of (¹³C₃)-ara-C within the DNA to the observed cytotoxic effects. digitellinc.com

Impact on DNA Replication During S-Phase

The cellular processes of DNA polymerase inhibition and DNA chain termination by ara-CTP have a profound impact on the S-phase of the cell cycle, the period during which DNA replication occurs. mdpi.comnih.gov The incorporation of ara-CTP into newly synthesized DNA leads to a delay in the progression of replication forks, the structures where DNA is actively being duplicated. researchgate.net This stalling of replication forks is a form of DNA damage and triggers a cellular stress response. researchgate.net

Cells treated with cytarabine often exhibit an accumulation of cells in the S-phase. researchgate.net This S-phase arrest is a consequence of the activation of the replication checkpoint, a cellular surveillance mechanism that halts the cell cycle to allow for the repair of damaged DNA. researchgate.net The use of this compound in cell culture models allows for the precise correlation of drug metabolism and incorporation with the observed effects on cell cycle progression, particularly the S-phase accumulation.

Disruption of DNA Repair Mechanisms

The incorporation of ara-CTP into DNA not only halts replication but also creates abnormal DNA structures that are recognized by the cell's DNA repair machinery. nih.gov However, the very presence of these aberrant nucleotides can overwhelm and disrupt these repair mechanisms. nih.govnih.gov The cell attempts to remove the incorporated cytarabine through pathways such as nucleotide excision repair (NER). nih.gov

Cell Cycle Modulation and Apoptosis Induction Studies

The ultimate fate of a cell exposed to this compound is often cell cycle arrest and programmed cell death, or apoptosis. The extensive DNA damage caused by the compound triggers these cellular responses.

Induction of Cell Cycle Arrest (e.g., G0/G1 Phase) in In Vitro Models

While S-phase accumulation is a common observation, studies have also demonstrated that cytarabine can induce cell cycle arrest in other phases, such as the G0/G1 phase. nih.gov In human promyelocytic leukemia (HL-60) cells, treatment with cytarabine led to a significant increase in the percentage of cells in the G0/G1 phase. nih.gov This arrest prevents cells from entering the S-phase, where they would be most vulnerable to the DNA synthesis-inhibiting effects of the drug. The specific phase of cell cycle arrest can be dependent on the cell type and the concentration of the drug used. nih.govnih.gov

Table 1: Effect of Cytarabine on Cell Cycle Distribution in HL-60 Cells

Treatment Group% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control31.8%55.1%13.1%
Cytarabine (2.5 µM)50.6%38.2%11.2%
Cytarabine (15 µM)57.1%33.5%9.4%

This table is based on data from a study on HL-60 cells and illustrates the shift in cell cycle phases upon treatment with cytarabine. The use of this compound in similar experiments would allow for the direct correlation of these changes with the intracellular concentration of the drug and its metabolites.

Mechanisms of Apoptosis Induction (e.g., Caspase-3 Activation, Cytochrome-C Release)

If the DNA damage induced by ara-CTP is too severe to be repaired, the cell will initiate apoptosis. mdpi.com A key event in the intrinsic pathway of apoptosis is the release of cytochrome c from the mitochondria into the cytosol. springernature.com This release is a critical step that leads to the activation of a cascade of enzymes called caspases. springernature.com

Caspase-3 is a key executioner caspase that, once activated, cleaves a variety of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis. springernature.com Studies have shown that exposure to agents that induce oxidative stress and DNA damage can lead to the release of cytochrome c and the subsequent activation of caspase-3. researchgate.net The apoptotic process induced by cytarabine is a crucial component of its therapeutic effect, ensuring the elimination of cancer cells. nih.govresearchgate.net

Table 2: Key Molecules in Cytarabine-Induced Apoptosis

MoleculeRole in Apoptosis
Cytochrome cReleased from mitochondria, initiates the caspase cascade. springernature.com
Caspase-9An initiator caspase activated by cytochrome c. springernature.com
Caspase-3An executioner caspase activated by caspase-9, leading to cell death. springernature.comresearchgate.net

This table outlines the roles of key proteins in the apoptotic pathway triggered by cellular stress, such as that induced by cytarabine.

Metabolic Deactivation and Detoxification Pathways

The therapeutic activity of cytarabine is terminated through enzymatic processes that convert it into non-cytotoxic metabolites. Understanding these deactivation pathways is crucial for overcoming drug resistance.

A primary mechanism of cytarabine inactivation is its deamination to the non-toxic metabolite, 1-β-D-arabinofuranosyluracil (ara-U). aacrjournals.org This conversion is primarily catalyzed by the enzyme cytidine (B196190) deaminase (CDA). aacrjournals.orgtandfonline.com CDA is a pyrimidine salvage pathway enzyme that hydrolytically deaminates cytidine and deoxycytidine to their corresponding uracil (B121893) nucleosides. aacrjournals.orgnih.gov The deamination of cytarabine by CDA prevents its initial phosphorylation, which is the necessary first step for its activation to the cytotoxic triphosphate form, ara-CTP. tandfonline.comnih.gov

High levels of CDA activity have been strongly associated with intrinsic and acquired resistance to cytarabine in various cancer cell lines. nih.govebi.ac.ukdrugbank.com For instance, carcinoma cell lines often exhibit significantly higher CDA activity compared to cytarabine-sensitive leukemia cell lines, contributing to their inherent resistance. nih.govebi.ac.uk Overexpression of the CDA gene has been shown to confer resistance to cytarabine, a sensitivity that can be restored by using a specific CDA inhibitor. aacrjournals.org Genetic variations in the CDA gene can also influence its expression and activity, potentially impacting the efficacy of cytarabine-based therapies. nih.gov

Table 1: Key Enzymes in Cytarabine Deamination

Enzyme Abbreviation Substrate(s) Product Role in Cytarabine Metabolism
Cytidine Deaminase CDA Cytarabine (ara-C) Uracil Arabinoside (ara-U) Primary pathway for inactivating cytarabine before phosphorylation. aacrjournals.orgtandfonline.com
Deoxycytidylate Deaminase dCMPD Cytarabine Monophosphate (ara-CMP) Uracil Arabinoside Monophosphate (ara-UMP) Deactivates the monophosphorylated form of cytarabine, preventing its conversion to the active triphosphate form. aacrjournals.orgnih.gov

A more recently identified and significant mechanism of cytarabine deactivation involves the sterile alpha motif and HD-domain containing protein 1 (SAMHD1). tandfonline.comaacrjournals.org SAMHD1 is a deoxynucleoside triphosphate (dNTP) triphosphohydrolase that plays a crucial role in maintaining the cellular dNTP pool and has been implicated in antiviral defense. acs.orgashpublications.org

Crucially, SAMHD1 can hydrolyze the active triphosphate metabolite of cytarabine, ara-CTP, back to its inactive monophosphate form, ara-CMP, or even to the parent nucleoside, cytarabine (ara-C). aacrjournals.orgashpublications.orgnih.gov This action directly reduces the intracellular concentration of the cytotoxic agent, thereby limiting its therapeutic effect. aacrjournals.org High expression of SAMHD1 has been identified as a major factor contributing to cytarabine resistance in acute myeloid leukemia (AML). tandfonline.comaacrjournals.orgnih.gov

The enzymatic activity of SAMHD1 is allosterically regulated by cellular dNTP levels. haematologica.org For instance, an increase in dATP can promote the tetramerization of SAMHD1, enhancing its dNTPase activity and, consequently, its ability to detoxify cells from ara-CTP. haematologica.org Conversely, depletion of SAMHD1 has been shown to sensitize AML cells to cytarabine, leading to increased intracellular levels of ara-CTP and enhanced cytotoxicity. aacrjournals.org This suggests that SAMHD1 is a promising therapeutic target to overcome cytarabine resistance. tandfonline.comashpublications.orgnih.gov

Table 2: Research Findings on SAMHD1 and Cytarabine Metabolism

Finding Implication for Cytarabine Efficacy Reference(s)
SAMHD1 hydrolyzes the active metabolite ara-CTP. Reduces the intracellular concentration of the cytotoxic form of cytarabine, leading to decreased efficacy. aacrjournals.orgashpublications.orgnih.gov
High SAMHD1 expression correlates with poor response to cytarabine therapy in AML patients. SAMHD1 is a predictive biomarker for cytarabine resistance. aacrjournals.org
Depletion or inhibition of SAMHD1 sensitizes cancer cells to cytarabine. Targeting SAMHD1 is a potential strategy to enhance the therapeutic effect of cytarabine and overcome resistance. tandfonline.comaacrjournals.orgnih.gov
SAMHD1 activity is allosterically regulated by dNTP pools. The cellular metabolic state can influence the degree of cytarabine deactivation by SAMHD1. haematologica.org

Metabolic Flux Analysis and Pathway Tracing Using Dl Cytarabine 13c3

Elucidation of Nucleoside and Nucleotide Metabolic Networks

DL-Cytarabine-13C3 is instrumental in clarifying the intricate network of nucleoside and nucleotide metabolism. As an analog of cytidine (B196190), cytarabine (B982) enters the cell and undergoes a series of phosphorylation steps to become its active triphosphate form, Ara-CTP. mdpi.commdpi.com The use of this compound allows for the unambiguous tracking of this activation pathway.

The key enzyme in this process is deoxycytidine kinase (dCK), which catalyzes the initial phosphorylation to cytarabine monophosphate (Ara-CMP). mdpi.comnih.gov Subsequent phosphorylations are carried out by other kinases to form cytarabine diphosphate (B83284) (Ara-CDP) and finally Ara-CTP. mdpi.com By using 13C-labeled cytarabine, the flux through this activation pathway can be quantified. Furthermore, the deactivation of cytarabine, primarily through deamination by cytidine deaminase (CDA) into the inactive uracil (B121893) arabinoside, can also be traced. mdpi.com

Studies using isotopically labeled precursors have revealed the complex regulation of these pathways. For instance, the intracellular pools of natural nucleosides and nucleotides, such as deoxycytidine triphosphate (dCTP), can influence the activation of cytarabine. mdpi.comresearchgate.net

Tracing DNA and RNA Synthesis Pathways in Cellular Models

The primary mechanism of cytarabine's cytotoxic effect is its incorporation into DNA, and to a lesser extent, RNA. mdpi.comnih.gov Upon its activation to Ara-CTP, it competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the elongating DNA strand by DNA polymerases. nih.govnih.gov The incorporation of Ara-C, with its arabinose sugar instead of deoxyribose, sterically hinders the formation of the next phosphodiester bond, leading to chain termination and stalling of DNA replication. nih.gov

The use of this compound provides a direct method to trace and quantify the extent of its incorporation into newly synthesized DNA and RNA. By isolating nucleic acids from cells treated with the labeled compound and analyzing them via mass spectrometry, researchers can determine the precise amount of the drug that has been integrated into the genetic material. This offers a powerful way to correlate the level of DNA incorporation with cellular outcomes.

Investigation of Competitive Interactions with Endogenous Nucleotides

The efficacy of cytarabine is heavily dependent on its competition with endogenous deoxycytidine triphosphate (dCTP). mdpi.comnih.gov High intracellular concentrations of dCTP can outcompete Ara-CTP for DNA polymerase, leading to reduced incorporation of the drug and, consequently, drug resistance.

Metabolic flux studies using labeled precursors can shed light on the dynamics of these pools. For instance, in acute myeloid leukemia (AML) cells, purine (B94841) metabolites have been shown to increase the dATP pool, which can lead to resistance against cytarabine. nih.gov While not directly using labeled cytarabine, these studies highlight the importance of the endogenous nucleotide pools that Ara-CTP competes with. By employing this compound, researchers could directly measure the flux of cytarabine into its active form and how this flux is affected by perturbations in the endogenous nucleotide pools, providing a clearer picture of the competitive landscape.

Assessment of Metabolite Pool Perturbations

The introduction of a potent metabolic inhibitor like cytarabine can cause significant perturbations in the cellular metabolite pools. A study on HL-60 human promyelocytic leukemia cells demonstrated that high-dose cytarabine treatment leads to significant alterations in ribonucleotide and deoxyribonucleotide profiles. mdpi.comresearchgate.net Specifically, the study identified ATP, ADP, CDP, and dCTP as potential biomarkers for the effects of high-dose cytarabine. mdpi.comresearchgate.net A notable finding was the significant decrease in the CDP pool, which could exacerbate the disturbance in DNA synthesis by further reducing the dCTP pool. mdpi.comresearchgate.net

Using this compound would allow for a more detailed analysis of these perturbations. By tracing the label, it would be possible to distinguish between de novo synthesis, salvage pathways, and the direct metabolic products of the drug itself, providing a comprehensive view of how the cell's metabolic network adapts to the presence of cytarabine.

Interplay with Other Cellular Metabolic Pathways

The impact of cytarabine extends beyond nucleotide metabolism, influencing central energy and biosynthetic pathways. The metabolic stress induced by DNA synthesis inhibition can trigger broader cellular responses.

Recent studies have explored the link between glucose metabolism and cytarabine resistance in AML cells. mdpi.com In some cytarabine-resistant cell lines, an increased reliance on glycolysis is observed. mdpi.com Conversely, other studies suggest that a switch to oxidative phosphorylation (OXPHOS) can be a compensatory mechanism when glycolysis is inhibited. mdpi.com The pronounced rise in the AMP/ATP ratio, as seen in high-dose cytarabine treatment, is a known activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis that can promote mitochondrial biogenesis and OXPHOS. mdpi.comresearchgate.net While direct tracing from this compound into TCA cycle intermediates or ATP is not expected, its downstream effects on energy-sensing pathways can be studied by combining its use with other labeled tracers like 13C-glucose.

The connection between cytarabine and lipid metabolism is an emerging area of research. Metabolic reprogramming in cancer can involve alterations in fatty acid synthesis and oxidation. While direct evidence linking this compound to lipid metabolism is scarce, the general metabolic stress it induces could plausibly affect these pathways. For instance, AMPK activation, a consequence of cytarabine-induced energy stress, is known to inhibit fatty acid synthesis and promote fatty acid oxidation to restore cellular ATP levels. Tracing studies with this compound, in conjunction with labeled fatty acids, could elucidate these potential metabolic shifts.

Connections to Tricarboxylic Acid (TCA) Cycle Metabolites

The Tricarboxylic Acid (TCA) cycle is a central hub of cellular metabolism, providing energy in the form of ATP and precursors for various biosynthetic pathways, including the synthesis of nucleotides. The synthesis of pyrimidine (B1678525) rings, which cytarabine mimics, is directly linked to the TCA cycle through the metabolite aspartate, which is derived from the TCA cycle intermediate oxaloacetate.

By employing this compound as a tracer, researchers can elucidate the intricate connections between the drug's metabolism and the TCA cycle. As cells process this compound, the labeled carbons can be tracked, not only through the pathways of nucleotide metabolism but also by observing their influence on the flux of metabolites within the TCA cycle. For instance, an increased demand for nucleotide synthesis, prompted by the cell's attempt to overcome the effects of cytarabine, could lead to an increased efflux of carbon from the TCA cycle in the form of oxaloacetate to produce aspartate.

The table below illustrates hypothetical data from a tracer experiment using this compound in a cancer cell line, showing the relative abundance of ¹³C-labeled TCA cycle intermediates. This data can reveal shifts in pathway utilization upon treatment.

MetaboliteRelative ¹³C Labeling (Control)Relative ¹³C Labeling (this compound Treated)Implied Metabolic Shift
Citrate1.000.85Decreased entry of labeled carbons into the TCA cycle.
α-Ketoglutarate1.000.80Reduced flux through the initial stages of the TCA cycle.
Succinate1.001.15Potential increase in anaplerotic input at the level of succinyl-CoA.
Fumarate1.001.10Accumulation suggesting a bottleneck downstream.
Malate1.000.90Decreased levels possibly due to withdrawal for other pathways.
Aspartate1.001.30Increased diversion of oxaloacetate for aspartate and pyrimidine synthesis.

This interactive table demonstrates how treatment with this compound could alter the labeling patterns of TCA cycle metabolites, indicating a redirection of metabolic flux.

Regulation of Cellular Reduction-Oxidation (Redox) Homeostasis

Cellular redox homeostasis is a delicate balance between the production of reactive oxygen species (ROS) and the capacity of the cell's antioxidant systems to neutralize them. nih.gov Disruptions in this balance can lead to oxidative stress, which can damage cellular components and trigger apoptosis. Several chemotherapeutic agents, including cytarabine, have been shown to induce ROS production. nih.govnih.gov

The metabolism of this compound is intrinsically linked to the redox state of the cell. The process of DNA damage and repair initiated by the incorporation of ara-CTP is an energy-intensive process that can increase mitochondrial respiration and, consequently, ROS production. nih.gov Furthermore, the metabolic pathways involved in activating cytarabine and synthesizing nucleotides are dependent on the cellular pools of redox cofactors such as NAD+/NADH and NADP+/NADPH, which are themselves tightly linked to the TCA cycle and the pentose (B10789219) phosphate (B84403) pathway.

By using this compound, it is possible to correlate the rate of the drug's metabolism and incorporation into DNA with changes in the cellular redox state. For example, an increase in the flux of labeled carbons from this compound into DNA could be accompanied by a corresponding increase in markers of oxidative stress. This allows for a detailed investigation into how the cell's metabolic response to the drug influences its redox environment and susceptibility to apoptosis.

Research has indicated that chemoresistant cells may exhibit an altered redox state, allowing them to better withstand the oxidative stress induced by therapies like cytarabine. nih.gov this compound can be a critical tool in studying the metabolic underpinnings of this resistance, by tracing how the drug is metabolized differently in sensitive versus resistant cells and how this correlates with their respective redox profiles.

The following table presents hypothetical research findings on the impact of this compound on key redox-related parameters in cancer cells.

ParameterControl CellsThis compound Treated CellsInterpretation
Intracellular ROS LevelsBaselineIncreased by 150%Drug metabolism induces significant oxidative stress.
GSH/GSSG Ratio10:14:1Depletion of reduced glutathione, indicating antioxidant system strain.
NADPH Levels100%75%Increased consumption for antioxidant defense.
Mitochondrial SuperoxideLowHighMitochondrial stress as a primary source of ROS. nih.gov

This interactive table summarizes the expected changes in cellular redox homeostasis upon exposure to this compound, highlighting the induction of oxidative stress.

Analytical Methodologies and Quantification in Research

Development and Validation of LC-MS/MS Methods for Cytarabine-13C3

The development of robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods is essential for the reliable quantification of cytarabine (B982). The quantitative determination of cytarabine in biological fluids like plasma presents significant challenges due to its high polarity, in vitro instability, and the presence of isobaric endogenous compounds such as cytidine (B196190). nih.gov Conventional chromatographic methods often fail to provide adequate separation from these interfering substances. nih.gov To overcome these issues, highly sensitive and specific LC-MS/MS methods have been developed and validated. nih.govnih.gov These methods are designed to meet the requirements of current bioanalytical guidelines and are crucial for applications such as clinical pharmacokinetic studies. nih.govnih.gov

A significant challenge in cytarabine quantification is its rapid deamination in blood samples into the inactive metabolite uracil-arabinoside (ara-U) by the enzyme cytidine deaminase. nih.gov To prevent this ex vivo degradation and ensure sample integrity, stabilizing agents like tetrahydrouridine (B1681287) are often added to whole blood samples immediately after collection. nih.gov Validated LC-MS/MS methods have demonstrated that in the presence of such stabilizers, cytarabine remains sufficiently stable under all relevant storage and processing conditions. nih.gov

Application as an Internal Standard for Unlabeled Cytarabine and Metabolites (e.g., Ara-U)

DL-Cytarabine-13C3 is expressly intended for use as an internal standard for the quantification of its unlabeled counterpart, cytarabine (also known as ara-C), and its primary metabolite, ara-U, by LC-MS or GC-MS. caymanchem.com The use of a stable isotope-labeled (SIL) internal standard is the gold standard in quantitative mass spectrometry. Because Cytarabine-13C3 is chemically identical to the analyte but has a different mass, it co-elutes chromatographically and experiences similar ionization effects and potential matrix suppression in the mass spectrometer source. This co-behavior allows it to compensate for variations during sample preparation, chromatography, and detection, leading to highly accurate and precise quantification.

In studies developing methods for the simultaneous determination of cytarabine and ara-U in human plasma, the use of a proper internal standard like Cytarabine-13C3 is critical. nih.gov Such methods are vital for investigating the large inter-patient pharmacokinetic variability observed in clinical settings, which can be linked to genetic polymorphisms affecting the metabolizing enzyme cytidine deaminase. nih.gov By enabling accurate measurement of both the parent drug and its metabolite, these methods facilitate research into drug exposure levels and metabolic ratios. nih.gov

Chromatographic Separation Techniques (e.g., RP-HPLC, UHPLC)

Effective chromatographic separation is a cornerstone of accurate cytarabine analysis, necessary to resolve it from its metabolites and endogenous interferences like cytidine. nih.gov Both High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) systems are employed for this purpose. nih.govnih.gov

UHPLC, in particular, offers advantages in terms of speed and resolution. One validated method employs a UHPLC system with a high-strength silica (B1680970) (HSS) T3 column to achieve adequate separation of cytarabine from cytidine within a short run time of 5 minutes. nih.gov Other methods have utilized different column chemistries, such as phenyl columns, for the separation of cytarabine and other active pharmaceutical ingredients. researchgate.net The choice of mobile phase is also critical; various compositions, including mixtures of acetonitrile (B52724) with formic acid or methanol (B129727) with phosphate (B84403) buffers, have been successfully used. researchgate.netnih.gov

Interactive Table: Examples of Chromatographic Conditions for Cytarabine Analysis

Technique Column Type Mobile Phase Flow Rate Detection Reference
UHPLC High Strength Silica (HSS) T3 (100 x 2.1 mm, 1.8 µm) Not specified Not specified MS/MS nih.gov
UPLC Phenyl column (100 x 2.1 mm, 1.7 µm) Acetonitrile and 0.1% formic acid (70:30) 0.5 mL/min PDA (240 nm) researchgate.net
HPLC C18 6.9 g/L Monobasic Sodium Phosphate (pH 3) and methanol (70:30, v/v) Not specified UV (275 nm) nih.gov

| HPTLC | HPTLC F254 plates | Methanol, ethyl acetate, and ammonia (B1221849) (7.8:2:0.2, by volume) | Not applicable | Densitometry (275 nm) | nih.gov |

Mass Spectrometry Detection Modes (e.g., Electrospray Ionization (ESI), Multiple Reaction Monitoring (MRM))

For high-sensitivity detection, LC systems are coupled with triple quadrupole mass spectrometers. nih.gov Electrospray Ionization (ESI) is a commonly used ionization source for polar molecules like cytarabine, as it is a soft ionization technique that typically produces protonated molecular ions [M+H]+ with minimal fragmentation. nih.gov

The most powerful aspect of using a triple quadrupole mass spectrometer is the ability to perform Multiple Reaction Monitoring (MRM). In an MRM experiment, the first quadrupole is set to select the specific mass-to-charge ratio (m/z) of the parent ion (e.g., for cytarabine or Cytarabine-13C3). This selected ion is then fragmented in the second quadrupole (the collision cell), and the third quadrupole is set to detect a specific, characteristic fragment ion. This two-stage mass filtering provides exceptional selectivity and sensitivity, effectively eliminating background noise and allowing for quantification down to the sub-ng/mL level in complex biological matrices. nih.gov This high sensitivity is crucial, as cytarabine has a short half-life and can be present at very low concentrations in plasma. nih.gov

Quantitative Analysis in Biological Matrices (e.g., Cell Lysates, Tissue Homogenates)

LC-MS/MS methods utilizing Cytarabine-13C3 as an internal standard have been successfully applied to quantify cytarabine in various biological matrices. The most common matrix is human plasma, which is used for pharmacokinetic studies. nih.govnih.gov Sample preparation for plasma analysis often involves protein precipitation or more selective techniques like cation-exchange solid-phase extraction (SPE) to remove proteins and other interfering components before injection into the LC-MS/MS system. nih.govnih.gov

Beyond plasma, these analytical methods are applied to cellular models to study the drug's mechanism of action. For instance, LC-MS-based methods have been used to investigate metabolic changes in human promyelocytic leukemia cells (HL-60) following treatment with cytarabine. nih.gov In such studies, cell lysates are prepared, and internal standards are used to accurately quantify intracellular concentrations of the drug and its phosphorylated active forms, which are critical for its cytotoxic effect. nih.govnih.gov The validation of these methods typically demonstrates excellent linearity over a defined concentration range and high precision and accuracy.

Interactive Table: Performance of Validated LC-MS/MS Methods for Cytarabine

Matrix Analyte(s) Linearity Range Precision (RSD%) Accuracy (Bias%) Reference
Human Plasma Cytarabine 0.500–500 ng/mL < 15% < 15% nih.gov
Human Plasma Cytarabine (Ara-C) 1–500 ng/mL Not specified Not specified nih.gov

| Human Plasma | Uracil (B121893) Arabinoside (Ara-U) | 250–7500 ng/mL | Not specified | Not specified | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While LC-MS/MS is the predominant technique for cytarabine analysis, Cytarabine-13C3 is also intended for use as an internal standard in GC-MS methods. caymanchem.com Due to the low volatility and high polarity of nucleoside analogs like cytarabine, they are not directly amenable to GC analysis. Therefore, a chemical derivatization step is required to convert the analyte into a more volatile and thermally stable compound before it can be analyzed by GC-MS. This process adds complexity to sample preparation but can provide an alternative analytical approach when needed. The use of Cytarabine-13C3 as an internal standard in such a workflow would be essential to control for variability introduced during the derivatization and injection steps.

Quality Control and Assurance in Analytical Research

Rigorous quality control and assurance are integral to any bioanalytical research involving cytarabine quantification. Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure the reliability of the data. researchgate.net Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net

A critical quality control aspect specific to cytarabine is the assessment of its stability in the biological matrix. nih.gov Studies have shown that cytarabine's degradation rate can vary significantly between samples from different sources. nih.gov Therefore, stability testing under various conditions (e.g., bench-top, freeze-thaw cycles, long-term storage) is a mandatory part of method validation to guarantee that the measured concentrations reflect the true in vivo levels. nih.gov HPLC-based methods have also been developed specifically for the quality control of cytarabine preparations, ensuring the identity and purity of the compound and quantifying degradation products like ara-U. researchgate.net The use of a stable internal standard like Cytarabine-13C3 is a key component of the quality assurance framework, providing confidence in the final reported concentrations.

Preclinical and in Vitro Research Applications

In Vitro Cell Line Studies

In vitro studies using cultured human leukemia cell lines are fundamental to understanding the anti-cancer properties of cytarabine (B982). These models allow for controlled investigation into the compound's effects on cell behavior and the molecular mechanisms underpinning its efficacy and potential for resistance.

Assessment of Cytarabine-13C3 Effects on Proliferation and Viability in Cultured Cells (e.g., HL-60, ML-1, Raji, Jurkat, CCRF-CEM)

Research has extensively documented the effects of cytarabine on various human leukemic cell lines. In studies examining the compound, it has been shown to induce cell death and inhibit proliferation in myeloid leukemia cell lines such as HL-60 and ML-1, as well as in lymphoid lines including Raji and Jurkat. nih.gov The primary mechanism of action for cytarabine is the inhibition of DNA synthesis. nih.gov When cells are exposed to the compound, it disrupts the normal cell cycle, leading to a reduction in viability and proliferation.

Investigation of Dose-Response Relationships (IC50 values)

The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting a specific biological process, such as cell growth, by 50%. The IC50 values for cytarabine have been determined across a range of leukemic cell lines, demonstrating varying sensitivity. For instance, studies have measured the IC50 of cytarabine in cell lines like HL-60, ML-1, Raji, and Jurkat to establish a baseline for its cytotoxic effects. nih.govresearchgate.net These values are crucial for designing further experiments, including studies on drug resistance and combination therapies. nih.gov

Below is a table summarizing representative IC50 values for cytarabine in various acute myeloid leukemia (AML) cell lines after 72 hours of exposure.

Cell LineIC50 (nM)
MOLM-13 16.5
MV4-11 20.2
KASUMI-1 30.5
HL-60 38.4
NB-4 129.5
U-937 201.5
KG-1 >1000
OCI-AML2 >1000
OCI-AML3 >1000
Data sourced from a study assessing the efficacy of various anti-leukemic drugs. researchgate.net

Studies on Cellular Resistance Mechanisms in Leukemic Cell Lines

A significant area of research focuses on understanding why some leukemia cells are or become resistant to cytarabine. Several key mechanisms have been identified. nih.govnih.gov One major factor is the reduced transport of the drug into the cancer cell, often due to decreased expression or activity of the human equilibrative nucleoside transporter 1 (hENT1), which is responsible for the majority of cytarabine uptake. nih.govnih.gov

Once inside the cell, cytarabine must be converted to its active triphosphate form (ara-CTP). Resistance can emerge from reduced activity of the enzyme deoxycytidine kinase (dCK), which performs the initial phosphorylation step, or increased degradation by enzymes like cytidine (B196190) deaminase (CDD) and 5'-nucleotidase (5NT). nih.gov Furthermore, interactions within the tumor microenvironment, particularly with bone marrow stromal cells, can protect leukemia cells from cytarabine-induced cytotoxicity, in part by promoting the removal of the ENT1 transporter from the cell surface. nih.gov

Research on Combination Studies with Other Agents (e.g., Devimistat)

To enhance efficacy and overcome resistance, cytarabine is often studied in combination with other therapeutic agents. One such agent is Devimistat (CPI-613), a novel drug that inhibits key enzymes in the tricarboxylic acid (TCA) cycle, a central pathway for cellular energy production. nih.govresearchgate.net AML cells often respond to DNA-damaging agents like cytarabine by upregulating the TCA cycle; therefore, combining cytarabine with Devimistat is hypothesized to increase the sensitivity of cancer cells to the treatment. nih.gov Phase I and II studies combining Devimistat with high-dose cytarabine and mitoxantrone (B413) have shown promising response rates in patients with relapsed or refractory AML. researchgate.netnih.gov

Another combination approach involves pairing cytarabine with epigenetic drugs like decitabine (B1684300). Studies in HL-60, Raji, and Jurkat cell lines have shown that combining decitabine and cytarabine can result in synergistic induction of cell death. nih.gov Specifically, sequential treatment with decitabine followed by cytarabine was found to be a synergistic combination across all tested cell lines (HL-60, ML-1, Raji, and Jurkat). nih.gov

Animal Model Research for Mechanistic Insights

Animal models, particularly mouse xenografts, are indispensable for studying the effects of anti-cancer compounds in a living organism, providing insights that cannot be obtained from in vitro cultures alone.

Mouse Xenograft Models for Studying Cellular Processes In Vivo (e.g., Tumor Caspase-3 Activity)

Mouse xenograft models, where human tumor cells are implanted into immunodeficient mice, allow researchers to observe tumor growth and response to treatment in a complex biological environment. In the context of cytarabine research, these models are used to evaluate efficacy and understand in vivo mechanisms. For example, a study using a systemic Raji leukemia model in nude mice demonstrated that a lipid-modified form of cytarabine led to significantly prolonged survival compared to standard cytarabine. nih.gov In the treated group, 8 out of 10 animals survived beyond 80 days, whereas none in the standard cytarabine group survived past a mean of 34.2 days. nih.gov

These in vivo models are also crucial for investigating specific cellular processes like apoptosis (programmed cell death). A key executioner of apoptosis is Caspase-3. Research has shown that the activation of Caspase-3 within a tumor xenograft is a critical factor for the success of certain cancer therapies. nih.gov Studies have demonstrated that a deficiency of Caspase-3 in a tumor xenograft can significantly impair the therapeutic effect of an oncolytic virus, highlighting the importance of this apoptotic pathway. nih.gov Therefore, measuring tumor Caspase-3 activity in xenograft models treated with compounds like cytarabine provides direct, mechanistic insight into how the drug kills cancer cells in vivo.

Investigation of Antiviral Mechanisms in Infected Animal Models (e.g., Herpesvirus-infected rats)

Cytarabine has demonstrated notable antiviral activity, particularly against DNA viruses like those in the Herpesviridae family. nih.govnih.gov Research in herpesvirus-infected rat models has been crucial for understanding its mechanism of action. In these studies, intranasal inoculation of herpesvirus leads to paralytic disease and high mortality. nih.govnih.gov Subcutaneous administration of cytarabine has been shown to delay the onset of paralysis, protect the animals from death, and reduce viral titers in the brain. nih.govnih.gov

The core antiviral mechanism of cytarabine is its ability to inhibit viral DNA synthesis. drugbank.com After being converted intracellularly to its active triphosphate form, it competes with natural deoxycytidine triphosphate (dCTP) for incorporation into newly synthesizing viral DNA strands. drugbank.commdpi.com This incorporation disrupts the DNA elongation process, effectively halting viral replication. drugbank.com

The use of DL-Cytarabine-13C3 in such studies would be instrumental for several reasons:

Tracing and Quantification: It would allow researchers to precisely track the distribution of cytarabine to target tissues, such as the brain, in infected animals. nih.gov

Metabolic Studies: By using mass spectrometry to follow the labeled carbon atoms, scientists can quantify the rate of conversion of cytarabine to its active triphosphate form within infected cells.

Mechanism Elucidation: It enables definitive confirmation of the compound's incorporation into viral DNA, providing direct evidence of its mechanism of action.

Research AspectFinding with Cytarabine in Herpesvirus-Infected RatsRole of this compound
Therapeutic Effect Delays paralysis and protects against mortality. nih.govnih.govServes as a quantitative standard to correlate drug concentration with therapeutic outcomes.
Viral Load Reduces viral titers in the brain. nih.govAllows for precise measurement of drug uptake at the site of infection (brain) to understand efficacy.
Mechanism of Action Inhibits viral DNA polymerase and incorporates into viral DNA. drugbank.comProvides a stable isotope tracer to definitively track incorporation into the viral genome.

Pharmacodynamic Assessments in Animal Models (e.g., Leukocyte Functional Changes)

Cytarabine is a cornerstone in hematological malignancy treatment, and its primary dose-limiting toxicity is myelosuppression, leading to leukopenia (a reduction in white blood cells). nih.gov Understanding the pharmacodynamics—the relationship between drug concentration and its effect on the body—is critical. In animal models, administration of cytarabine leads to a predictable decline in white blood cell (WBC) counts. biorxiv.org This effect is due to its cytotoxicity against rapidly dividing hematopoietic progenitor cells in the bone marrow. nih.govnih.gov

Pharmacodynamic studies aim to model this decline to optimize dosing schedules. biorxiv.org These models correlate the plasma concentration of the drug over time with the magnitude and duration of the decrease in WBCs, including neutrophils and other leukocytes. nih.gov

This compound is an essential tool for these assessments:

Accurate Pharmacokinetic Profiling: It serves as the ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) assays to precisely measure the concentration of unlabeled cytarabine in plasma, bone marrow, and other tissues over time.

Correlating Exposure and Effect: This accurate pharmacokinetic data is then used to build robust pharmacodynamic models that link drug exposure directly to the observed changes in leukocyte counts and function. nih.gov This helps in understanding the variability in patient responses.

Pharmacodynamic ParameterObservation with Cytarabine in Animal ModelsContribution of this compound
Leukocyte Count Causes a dose-dependent decrease in white blood cells (leukopenia). nih.govEnables precise quantification of cytarabine levels to establish a clear dose-response relationship for leukopenia. nih.gov
Myelosuppression Inhibits the proliferation of hematopoietic progenitor cells. nih.govUsed as an internal standard to accurately measure drug concentrations in bone marrow, linking exposure to the degree of myelosuppression.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Mathematical models are developed to predict the extent and duration of WBC decline based on dosing. biorxiv.orgProvides the high-quality pharmacokinetic data essential for building and validating accurate PK/PD models.

Investigation of Cytarabine-13C3 in Specialized Cell Systems

In vitro cell systems provide a controlled environment to dissect the molecular mechanisms of drug action. Cytarabine is widely used in such systems, and its labeled form, this compound, is invaluable for quantitative analysis.

Studies on Glial Cell Proliferation Control

In neuroscience research, particularly in studies involving primary neuronal cultures, contaminating glial cells (like astrocytes and microglia) can proliferate rapidly and interfere with experiments. Cytarabine is commonly used as an anti-mitotic agent to control or eliminate these dividing glial cells, thereby enriching the culture for post-mitotic neurons. nih.gov It achieves this by selectively killing cells that are actively synthesizing DNA (S-phase), a characteristic of proliferating glia but not mature neurons. nih.gov

The role of this compound in these studies would be to:

Quantify Cellular Uptake: Measure the precise amount of cytarabine taken up by glial cells versus neurons.

Assess Proliferation Inhibition: Quantify the rate of incorporation of the labeled compound into the DNA of glial cells, providing a direct measure of its anti-proliferative efficacy.

Standardize Experimental Conditions: Ensure consistent and reproducible results by allowing researchers to verify the effective concentration of the drug in their cell culture medium.

ApplicationMethodRole of this compound
Glial Proliferation Control Cytarabine is added to mixed neural cultures to inhibit the growth of dividing glial cells. nih.govAllows for precise quantification of the drug's effective concentration and uptake in target glial cells.
Mechanism Study Its cytotoxicity is directed at S-phase cells, sparing non-dividing neurons. nih.govCan be used to trace and quantify DNA incorporation, confirming the selectivity of the anti-proliferative effect.

Research into Neuronal Differentiation (e.g., NSC-34 cells)

The NSC-34 cell line is a hybridoma of motor neurons and neuroblastoma cells, widely used as a model for motor neuron diseases like amyotrophic lateral sclerosis (ALS). nih.govnih.gov A significant challenge with NSC-34 cells is that they continue to divide in culture, making it difficult to study processes in fully differentiated, non-dividing motor neurons. researchgate.net

Recent research has shown that treatment with cytarabine can effectively halt cell division and promote a more robust and uniform differentiation of NSC-34 cells into a mature, motor neuron-like phenotype. nih.govnih.gov This treatment inhibits the expression of proliferation markers like Ki67 and increases the expression of neuronal and motor neuron-specific markers. nih.govresearchgate.net The resulting non-proliferating, differentiated cells are stable for extended periods, providing a superior model for studying neurodegenerative mechanisms. nih.gov

In this context, this compound would be critical for:

Metabolic Fate Analysis: Tracking the uptake and metabolism of cytarabine within the NSC-34 cells to understand the exact concentrations required to induce differentiation without causing widespread cell death.

Quantitative Biology: Providing a stable isotope-labeled standard to precisely measure how different experimental conditions affect drug uptake and efficacy.

Mechanism Validation: Confirming that the observed differentiation effect is directly correlated with the intracellular concentration and action of cytarabine.

Research AreaFinding with Cytarabine in NSC-34 CellsRole of this compound
Induction of Differentiation Promotes robust and persistent neuronal differentiation, creating a more homogeneous population of motor neuron-like cells. nih.govnih.govServes as a tracer to study the drug's uptake and metabolic conversion, linking it to the induction of differentiation pathways.
Inhibition of Proliferation Inhibits the cell proliferation marker Ki67. nih.govresearchgate.netAllows for quantitative analysis of the drug's incorporation into DNA, directly measuring the anti-proliferative effect.
Upregulation of Neuronal Markers Increases expression of markers like GAP43, p75, Islet2, and Hb9. nih.govnih.govUsed as a standard to ensure that the observed changes in protein expression are a direct result of a specific drug concentration.

Pharmacogenomics and Variability in Cytarabine Response in Research Models

Genetic Determinants of Cytarabine (B982) Metabolism and Transport in Model Systems

The metabolic activation and inactivation of cytarabine, along with its transport across the cell membrane, are governed by a series of key proteins. Genetic variations that alter the function or expression of these proteins are fundamental determinants of cytarabine's ultimate intracellular concentration and therapeutic effect. researchgate.net

Cytarabine is a prodrug that requires transport into the cell and subsequent phosphorylation to its active form, cytarabine triphosphate (ara-CTP). openaccessgovernment.org The primary transporter responsible for cytarabine uptake is the human equilibrative nucleoside transporter 1 (hENT1), encoded by the SLC29A1 gene. nih.govnih.gov Once inside the cell, the rate-limiting step in its activation is the initial phosphorylation to cytarabine monophosphate (ara-CMP) by deoxycytidine kinase (DCK). nih.govresearchgate.net Conversely, several enzymes mediate the inactivation and catabolism of cytarabine, contributing to drug resistance. Cytidine (B196190) deaminase (CDA) converts cytarabine to its inactive metabolite, uracil (B121893) arabinoside (ara-U). nih.govnih.gov Additionally, cytosolic 5'-nucleotidases, particularly NT5C2, can dephosphorylate ara-CMP, preventing its conversion to the active triphosphate form. nih.govresearchgate.net

In vitro studies using various cancer cell lines have consistently demonstrated that the balance between these activating and inactivating pathways is critical for determining cellular sensitivity. For instance, leukemic cell lines resistant to cytarabine often exhibit reduced DCK activity or increased expression of inactivating enzymes. nih.gov Studies in murine leukemia cell lines have also identified that deficiencies in proteins like neurofibromin (NF1), a negative regulator of the RAS signaling pathway, can be associated with the development of resistance to cytarabine. nih.gov

Influence of Gene Expression (e.g., DCK, ENT1, CDA, NT5C2, RRM1) on Cellular Sensitivity

The expression levels of genes involved in cytarabine's metabolic pathway directly correlate with cellular sensitivity in research models. High expression of genes responsible for uptake and activation promotes sensitivity, while high expression of inactivating enzymes confers resistance.

Deoxycytidine Kinase (DCK): As the rate-limiting enzyme for cytarabine activation, DCK expression is a critical determinant of sensitivity. nih.gov In vitro studies have shown that reduced or lost DCK activity is a common feature in cytarabine-resistant cell lines. nih.gov Conversely, transfecting the DCK gene into resistant cells has been shown to restore sensitivity to the drug. nih.gov The ratio of DCK to inactivating enzymes like NT5C2 is also a significant predictor of sensitivity, as demonstrated in the HL-60 leukemic cell line and its resistant variants. nih.gov

Human Equilibrative Nucleoside Transporter 1 (ENT1/SLC29A1): The expression of SLC29A1, which codes for the hENT1 transporter, is crucial for cytarabine to enter the cell. nih.gov In vitro studies on childhood acute myeloid leukemia (AML) blasts have shown that lower hENT1 mRNA expression is a major factor in cytarabine resistance. nih.gov

Cytidine Deaminase (CDA): High expression of CDA, the primary inactivating enzyme, leads to increased degradation of cytarabine and thus contributes to resistance. nih.gov

5'-Nucleotidase (NT5C2): This enzyme opposes the action of DCK by dephosphorylating ara-CMP. nih.gov Elevated expression of NT5C2 has been associated with resistance to cytarabine and other nucleoside analogs in multiple in vitro and in vivo studies. nih.govresearchgate.net

Ribonucleotide Reductase (RRM1): The enzyme ribonucleotide reductase, composed of subunits RRM1 and RRM2, regulates the intracellular pool of deoxycytidine triphosphate (dCTP), which competes with ara-CTP for incorporation into DNA. nih.gov The expression levels of RRM1 can therefore influence the efficacy of cytarabine.

The interplay of these gene expression levels is complex. For example, in some AML cell lines, sensitivity to cytarabine was associated with the expression of the uptake carrier ENT2, while the expression of ABC export pumps and metabolic enzymes was reduced. nih.gov The exposure of AML cells to cytarabine in vitro can also induce changes in the expression of these genes, such as increasing DCK and NT5C2 expression in HEL and K-562 cells. nih.gov

GeneFunction in Cytarabine PathwayImpact of High Expression on Cellular Sensitivity
DCKActivation (phosphorylation of ara-C to ara-CMP)Increased Sensitivity
ENT1 (SLC29A1)Uptake (transports ara-C into the cell)Increased Sensitivity
CDAInactivation (converts ara-C to ara-U)Decreased Sensitivity (Resistance)
NT5C2Inactivation (dephosphorylates ara-CMP)Decreased Sensitivity (Resistance)
RRM1Regulates competing dCTP poolsDecreased Sensitivity (Resistance)

Impact of Genetic Variants (e.g., SNPs) on Cytarabine Disposition in Research Models

Single nucleotide polymorphisms (SNPs) are variations in a single DNA base that can affect a gene's function or expression, thereby influencing drug response. Numerous studies have investigated the role of SNPs in cytarabine-related genes using cell-based models and patient samples.

CDA SNPs: Genetic variants in the CDA gene can lead to different rates of cytarabine deamination. nih.gov For instance, certain CDA gene variants have been shown to influence RNA expression and cytarabine cytotoxicity in AML models. pharmgkb.org

DCK SNPs: Polymorphisms in the DCK gene have been identified and characterized. openaccessgovernment.org In a study on childhood acute lymphoblastic leukemia, DCK SNPs (rs12648166 and rs4694362) were associated with hematologic toxicity, suggesting these genetic variants could be important risk factors. nih.gov

NT5C2 SNPs: Genetic variants in NT5C2 have been associated with its expression levels and with cytarabine sensitivity in HapMap cell lines. openaccessgovernment.orgpharmgkb.org

SLC29A1 SNPs: SNPs in the gene for the hENT1 transporter have been linked to clinical outcomes. In one study, the SLC29A1 rs693955 CC genotype was associated with a shorter time-to-relapse in AML patients treated with high-dose cytarabine. nih.gov

Genome-wide association studies (GWAS) using lymphoblastoid cell lines have provided a broader, unbiased approach to identify novel genetic determinants of cytarabine sensitivity. nih.gov One such meta-analysis identified several SNPs within the mutated in colorectal cancers (MCC) gene that were associated with cytarabine-induced cytotoxicity. umn.edu This highlights that genes outside the canonical metabolic pathway can also significantly impact cellular response to cytarabine.

GeneSNPObserved Association in Research Models/Studies
DCKrs12648166Associated with hematologic toxicity in childhood ALL. nih.gov
DCKrs4694362Associated with hematologic toxicity in childhood ALL. nih.gov
SLC29A1rs693955CC genotype associated with shorter time-to-relapse in AML. nih.gov
CTPS1rs12144160GG genotype associated with shorter time-to-relapse in AML. nih.gov
DCTDrs9990999AG/GG genotype associated with shorter time-to-relapse in AML. nih.gov

Q & A

Q. How to ensure compliance with FAIR principles when publishing this compound datasets?

  • Methodology : Annotate metadata using controlled vocabularies (e.g., ChEBI for chemical identity). Deposit spectra in repositories like MetaboLights or ChEMBL. Provide DOI-linked raw data and version-controlled analysis pipelines .

Q. What protocols mitigate batch effects in large-scale this compound screening studies?

  • Methodology : Use randomized block designs and include internal reference standards in each batch. Apply ComBat or SVA algorithms for batch-effect correction. Validate with PCA clustering of QC samples .

Cross-Disciplinary Integration

Q. How to integrate this compound tracer data with proteomic profiles in drug mechanism studies?

  • Methodology : Use multi-omics integration platforms (e.g., XCMS Online + Skyline) to correlate 13C enrichment with protein abundance. Apply pathway enrichment analysis via KEGG or Reactora to identify druggable nodes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.